Carbonic acid;4-ethenoxybutan-1-ol

Description

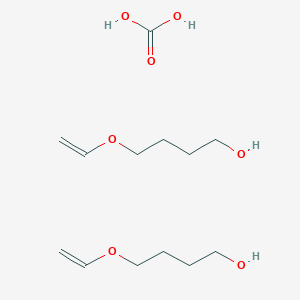

4-Ethenoxybutan-1-ol (IUPAC name: 4-ethenoxybutan-1-ol; CAS No. 17832-28-9) is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Structurally, it consists of a butan-1-ol backbone with an ethenoxy (vinyl ether) group attached to the fourth carbon. The ethenoxy group (–O–CH₂–CH₂–, with a double bond between the two carbons) imparts unique reactivity due to its unsaturation. This compound is a colorless liquid soluble in common organic solvents and is primarily used as a monomer in polymerization reactions and as an intermediate in organic synthesis .

Properties

CAS No. |

138216-13-4 |

|---|---|

Molecular Formula |

C13H26O7 |

Molecular Weight |

294.34 g/mol |

IUPAC Name |

carbonic acid;4-ethenoxybutan-1-ol |

InChI |

InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4) |

InChI Key |

SUNDPTUAJASOKR-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCCCO.C=COCCCCO.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction Products: Regeneration of the hydroxyl group.

Substitution Products: Formation of halogenated ethers or other substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

- Acts as a reagent in various chemical reactions due to its unique functional groups.

Biology:

- Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.

Medicine:

- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

- Utilized in the production of polymers and other industrial chemicals.

- Acts as a solvent or reactant in various industrial processes.

Mechanism of Action

Mechanism:

- The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.

- Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.

Pathways:

- Involves pathways related to esterification, oxidation, and reduction reactions.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Effects on Physicochemical Properties

- Boiling Points: Saturated ethers (e.g., ethoxy, butoxy) exhibit higher boiling points than unsaturated analogs (ethenoxy, propenyloxy) due to stronger van der Waals interactions.

- Solubility: Aromatic phenoxy derivatives are less water-soluble than aliphatic ethers but excel in lipid-rich environments.

- Reactivity: Unsaturated ethers (ethenoxy, propenyloxy) show higher reactivity in radical-initiated reactions, whereas saturated ethers are preferred for stable intermediates.

Industrial and Academic Relevance

- 4-Ethenoxybutan-1-ol is prioritized in materials science for developing self-healing polymers and conductive films .

- 4-Phenoxybutan-1-ol is gaining traction in medicinal chemistry for synthesizing kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.